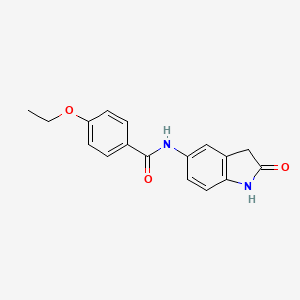

4-ethoxy-N-(2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like “4-ethoxy-N-(2-oxoindolin-5-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “this compound” can be identified using various analytical techniques such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

Benzamides, including “this compound”, can be synthesized through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Ethoxybromination of Enamides : A study by Nocquet‐Thibault et al. (2013) in "Organic Letters" describes the use of (diacetoxyiodo)benzene with bromide salts in ethanol for the regioselective ethoxybromination of enamides, yielding α-bromo hemiaminals. This process allows for a broad range of transformations, highlighting the versatility of enamides in organic synthesis (Nocquet‐Thibault et al., 2013).

Sigma Receptor Scintigraphy in Breast Cancer : Caveliers et al. (2002) investigated N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This study, published in the "Journal of Nuclear Medicine," demonstrates the potential of benzamides in imaging and diagnosing breast cancer (Caveliers et al., 2002).

Neurological Applications : Research by Kepe et al. (2006) in "Proceedings of the National Academy of Sciences of the United States of America" explored a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This study highlights the potential of benzamides in neurological research (Kepe et al., 2006).

Anticancer Activity : A study by Alafeefy et al. (2015) in the "European Journal of Medicinal Chemistry" discusses the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides with significant anticancer activity. This research provides insights into the therapeutic potential of benzamide derivatives in cancer treatment (Alafeefy et al., 2015).

Corrosion Inhibition : Ansari et al. (2015) in "Corrosion Science" explored Isatin-β-thiosemicarbzone derivatives as corrosion inhibitors for mild steel in acidic environments. This indicates the application of benzamide derivatives in material science, particularly in corrosion prevention (Ansari et al., 2015).

Oxidative Cyclization in Organic Synthesis : Rajeswaran and Srinivasan (1994) in "Synthesis" reported on the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzcarbazoloquinones. This study demonstrates the role of benzamides in the synthesis of complex organic compounds (Rajeswaran & Srinivasan, 1994).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

4-Ethoxy-N-(2-oxoindolin-5-yl)benzamide has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It interacts with various enzymes and proteins, particularly caspases, a large group of cysteine proteases enzymes . These interactions play a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .

Cellular Effects

The compound influences cell function by affecting cell cycle and apoptosis . It has been observed to accumulate U937 cells in S phase and substantially induce late cellular apoptosis . This impact on cell signaling pathways, gene expression, and cellular metabolism makes this compound a promising avenue for breakthrough discoveries.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been associated with the activation of procaspase-3, a key enzyme regulating apoptosis responses .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. Given its interaction with caspases, it is likely to be involved in pathways related to apoptosis .

Propriétés

IUPAC Name |

4-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-14-6-3-11(4-7-14)17(21)18-13-5-8-15-12(9-13)10-16(20)19-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEHGKPVHNFQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2888717.png)

![2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2888718.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2888719.png)

![7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2888722.png)

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)

![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)